3-(2-Naphthoyl)-5-hydroxybenzofuran
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Overview
Description
3-(2-Naphthoyl)-5-hydroxybenzofuran: is a complex organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the naphthoyl group and the hydroxyl group in the benzofuran structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthoyl)-5-hydroxybenzofuran typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with benzofuran derivatives under specific conditions. The reaction often requires a catalyst, such as mesoporous magnetite nanoparticles, and is carried out in the presence of cyclic 1,3-dicarbonyl compounds like dimedone or cyclohexa-1,3-dione .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Naphthoyl)-5-hydroxybenzofuran undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The naphthoyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: 3-(2-Naphthoyl)-5-hydroxybenzofuran is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of complex molecular frameworks used in organic synthesis .
Biology: In biological research, this compound is studied for its potential bioactivity. It serves as a model compound for understanding the interactions of benzofuran derivatives with biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its derivatives are explored for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in material science applications .
Mechanism of Action
The mechanism of action of 3-(2-Naphthoyl)-5-hydroxybenzofuran involves its interaction with specific molecular targets and pathways. The hydroxyl group and the naphthoyl moiety play crucial roles in its bioactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Benzofuran: The parent compound of this compound, widely studied for its diverse chemical properties.
Naphthoyl derivatives: Compounds containing the naphthoyl group, known for their bioactivity and use in medicinal chemistry.
Uniqueness: this compound stands out due to the presence of both the naphthoyl and hydroxyl groups in the benzofuran structure. This unique combination imparts distinct chemical reactivity and bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-15-7-8-18-16(10-15)17(11-22-18)19(21)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKGDPVDSSCRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=COC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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